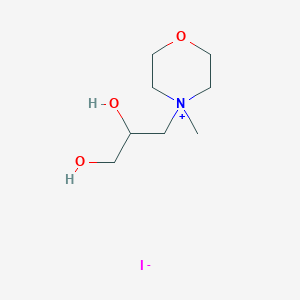
3-(4-Methylmorpholin-4-ium-4-yl)propane-1,2-diol;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methylmorpholin-4-ium-4-yl)propane-1,2-diol;iodide is a chemical compound with a molecular formula of C8H18INO3. It is known for its unique structure, which includes a morpholinium ring substituted with a methyl group and a propane-1,2-diol moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylmorpholin-4-ium-4-yl)propane-1,2-diol;iodide typically involves the reaction of 4-methylmorpholine with epichlorohydrin, followed by the addition of hydroiodic acid. The reaction conditions generally include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents used include water or ethanol.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve more efficient and scalable processes. These methods often include:
Continuous flow reactors: To ensure consistent product quality and yield.
Purification steps: Such as crystallization or distillation to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methylmorpholin-4-ium-4-yl)propane-1,2-diol;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The iodide ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including halides, amines, or thiols.
Major Products
The major products formed from these reactions include:
Oxides: Resulting from oxidation reactions.
Alcohols: From reduction reactions.
Substituted compounds: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-(4-Methylmorpholin-4-ium-4-yl)propane-1,2-diol;iodide is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: For studying enzyme interactions and cellular processes.
Medicine: In the development of pharmaceuticals and diagnostic agents.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4-Methylmorpholin-4-ium-4-yl)propane-1,2-diol;iodide involves its interaction with specific molecular targets and pathways. The compound can:
Bind to enzymes: Affecting their activity and function.
Interact with cellular membranes: Altering permeability and signaling pathways.
Modulate receptor activity: Influencing physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Methylmorpholin-4-ium-4-yl)-1-phenyl-1-(2-thienyl)propan-1-ol;iodide
- 2-[3-(4-Methylmorpholin-4-ium-4-yl)propyl]isoquinolinium dibromide
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
Uniqueness
3-(4-Methylmorpholin-4-ium-4-yl)propane-1,2-diol;iodide is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields.
Eigenschaften
IUPAC Name |
3-(4-methylmorpholin-4-ium-4-yl)propane-1,2-diol;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO3.HI/c1-9(6-8(11)7-10)2-4-12-5-3-9;/h8,10-11H,2-7H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAVGJHQCTVHNU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOCC1)CC(CO)O.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-(3,4-diethoxyphenyl)ethyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B5968083.png)
![5-[(2,4-dimethoxybenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B5968108.png)
![2-Tert-butyl-4-ethylimidazo[1,2-a]benzimidazole;hydrochloride](/img/structure/B5968111.png)
![1-ethyl-4-[(E)-4-(4-methoxyphenoxy)but-2-enyl]piperazine;hydrochloride](/img/structure/B5968119.png)
![(E)-N-[1-(1H-INDOL-3-YL)BUTYLIDENE]HYDROXYLAMINE](/img/structure/B5968124.png)
![Methyl 1-[2-hydroxy-3-[4-(morpholin-4-ylmethyl)phenoxy]propyl]piperidine-4-carboxylate](/img/structure/B5968129.png)
![2-(4-FLUOROPHENOXY)-N-{3-METHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE](/img/structure/B5968138.png)
![N-(2-BENZYL-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOL-8-YL)METHANESULFONAMIDE](/img/structure/B5968150.png)
![1-(1,4-dioxan-2-yl)-N-[[3-(2-methoxyethyl)-2-(3-methylbutylsulfonyl)imidazol-4-yl]methyl]-N-methylmethanamine](/img/structure/B5968157.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide](/img/structure/B5968161.png)
![N-hexyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5968167.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-[(4-methylphenyl)thio]propanamide](/img/structure/B5968168.png)
![N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5968173.png)
![Ethyl 2-[[2-[2-hydroxy-3-(4-hydroxypiperidin-1-yl)propoxy]-5-methoxyphenyl]methyl-methylamino]acetate](/img/structure/B5968187.png)
